2,5-Dibromoaniline

Description

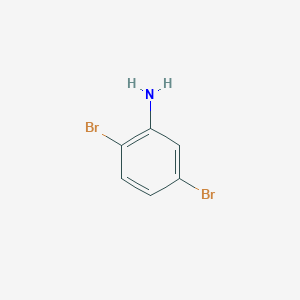

Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2N/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRTAZRGRFBCKBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80189908 | |

| Record name | 2,5-Dibromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3638-73-1 | |

| Record name | 2,5-Dibromoaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3638-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dibromoaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003638731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3638-73-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dibromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dibromoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-Dibromoaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C54DZ85Z8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,5-Dibromoaniline physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of 2,5-Dibromoaniline

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,5-Dibromoaniline, a key intermediate in various chemical syntheses. It is intended for researchers, scientists, and professionals in the field of drug development and materials science. This document details the compound's structural information, physical characteristics, chemical reactivity, and spectral data. Furthermore, it outlines experimental protocols for its synthesis and purification and illustrates its chemical utility through reaction diagrams.

Chemical Identity

2,5-Dibromoaniline is an organic compound featuring a benzene ring substituted with two bromine atoms at the 2 and 5 positions and an amino group at the 1 position.[1]

| Identifier | Value |

| IUPAC Name | 2,5-dibromoaniline[2][3][4][5][6] |

| CAS Number | 3638-73-1[1][2][3][4][5][6][7][8][9][10][11][12] |

| Molecular Formula | C₆H₅Br₂N[1][2][3][4][5][6][7][8][11][13][14] |

| Molecular Weight | 250.92 g/mol [1][2][3][7][8][9][13][15][16][17] |

| Synonyms | 2,5-DBA, 2,5-dibromobenzenamine, 2,5-dibromophenylamine[1][2][3][7][10] |

| InChI Key | WRTAZRGRFBCKBU-UHFFFAOYSA-N[1][2][3][4][5][7][10][11][13][14] |

| SMILES | C1=CC(=C(C=C1Br)N)Br[1][3][14][15] |

Physical Properties

2,5-Dibromoaniline typically presents as a beige to dark gray or brown crystalline solid.[1][4][5][6][12] Its key physical properties are summarized in the table below.

| Property | Value |

| Appearance | Beige to dark gray crystalline powder or solid.[1][6][10][12] |

| Melting Point | 51-57 °C[4][5][6][8][9][10][13][15] |

| Boiling Point | ~181.5 °C (rough estimate)[8][10] |

| Density | ~1.93 g/cm³ (rough estimate)[8][10] |

| Flash Point | >113 °C (>230 °F)[8][9][10] |

| Solubility | Soluble in ethanol and methanol.[10] |

Chemical Properties and Reactivity

The chemical behavior of 2,5-Dibromoaniline is dictated by the presence of the amino group and the two bromine atoms on the benzene ring. The amino group can act as a nucleophile, while the brominated aromatic ring is susceptible to further electrophilic substitution.[1]

Key reactions include:

-

Nucleophilic Substitution: The amino group can participate in reactions with electrophiles such as alkyl halides.[1]

-

Electrophilic Aromatic Substitution: The bromine atoms influence further substitution on the aromatic ring.[1] For instance, it can be used in the synthesis of 2,4,5-tribromoaniline.[9][10]

-

Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups. This is a key step in synthesizing compounds like 1,4-dibromo-2,5-diiodobenzene.[18]

-

Copolymerization: It can be used in the chemical copolymerization with aniline to produce polymers with varying electrical conductivity.[1]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of 2,5-Dibromoaniline.

| Spectroscopy | Data Highlights |

| ¹H NMR | Spectra available in CDCl₃.[11][19] |

| ¹³C NMR | Spectra available in Chloroform-d.[13][19] |

| IR | Conforms to standard spectra, with characteristic peaks for aromatic amines and C-Br bonds.[6] Spectra available as KBr wafer.[3] |

| Mass Spec (GC-MS) | Molecular ion peaks observed around m/z 249, 251, 253, corresponding to bromine isotopes.[3] |

| Raman | FT-Raman spectra have been recorded.[3] |

Experimental Protocols

Synthesis of 2,5-Dibromoaniline

A common method for synthesizing substituted anilines is through the bromination of a less substituted precursor. A general regioselective synthesis approach is outlined below.

Detailed Protocol (Illustrative Example for Regioselective Bromination): This protocol is adapted from a general procedure for aniline bromination and should be optimized for the specific synthesis of 2,5-Dibromoaniline.[20]

-

Preparation: To a suspension of a suitable catalyst, such as CuSO₄·5H₂O (0.25 eq), in a solvent mixture like acetonitrile and water, add the aniline precursor (1.0 eq). Stir the mixture at room temperature for approximately 15 minutes.[20]

-

Reaction: Cool the mixture to a controlled temperature (e.g., 7 °C). Add the brominating agent, such as NaBr (1.8 eq), and an oxidant, like Na₂S₂O₈ (1.4 eq), simultaneously in several portions over a short period.[20]

-

Incubation: Maintain the reaction at the cooled temperature for 2 hours, then allow it to warm to room temperature and stir for an additional 22 hours.[20]

-

Workup: Quench the reaction by adding a reducing agent like sodium thiosulfate. Adjust the pH to approximately 9.0 with an aqueous base (e.g., 10% NaOH).[20]

-

Extraction: Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.[20]

-

Isolation: The organic phase is then separated, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified.

Purification Protocol: Recrystallization

Recrystallization is a standard method for purifying solid organic compounds.

-

Solvent Selection: Identify a suitable solvent or solvent pair. The ideal solvent should dissolve 2,5-Dibromoaniline well at elevated temperatures but poorly at low temperatures. Common systems for halogenated anilines include heptane/ethyl acetate or methanol/water.[21]

-

Dissolution: Dissolve the crude 2,5-Dibromoaniline in the minimum amount of the hot solvent to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal yield.[21]

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.

Applications

2,5-Dibromoaniline is a versatile building block in organic synthesis.[1] Its primary applications include:

-

Pharmaceutical and Agrochemical Synthesis: It serves as a precursor for more complex molecules with potential biological activity.[1] For example, it is a starting reagent in the synthesis of 2-(3,4-dimethoxyphenyl)-5-bromobenzothiazole, which is related to compounds with antitumor properties.[9][10]

-

Dyes and Pigments: The chromophoric properties of the molecule make it useful in the production of dyes.[1]

-

Polymer Chemistry: It is utilized in the synthesis of conducting polymers and other advanced materials.[1]

Safety Information

2,5-Dibromoaniline is associated with several health hazards.

-

Hazard Statements: It is harmful if swallowed, in contact with skin, or if inhaled.[1][3][10] It causes skin and serious eye irritation and may cause respiratory irritation and allergic skin reactions.[1][3][10]

-

GHS Pictograms: GHS07 (Irritant)[10]

-

Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, eye protection, and a dust mask.[9] Avoid breathing dust/fume/gas/mist/vapors/spray.[10]

This guide is intended for informational purposes only and does not replace a formal risk assessment. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.

References

- 1. Buy 2,5-Dibromoaniline | 3638-73-1 [smolecule.com]

- 2. 2,5-Dibromoaniline, 97% | Fisher Scientific [fishersci.ca]

- 3. 2,5-Dibromoaniline | C6H5Br2N | CID 77198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A19114.14 [thermofisher.com]

- 5. 2,5-Dibromoaniline, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. 2,5-Dibromoaniline, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. 2,5-Dibromoaniline, 97% | Fisher Scientific [fishersci.ca]

- 8. 2,5-Dibromoaniline [chembk.com]

- 9. 2,5-ジブロモアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 2,5-Dibromobenzenamine | 3638-73-1 [chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. 2,5-Dibromoaniline | 3638-73-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. spectrabase.com [spectrabase.com]

- 14. PubChemLite - 2,5-dibromoaniline (C6H5Br2N) [pubchemlite.lcsb.uni.lu]

- 15. 2,5-dibromoaniline [stenutz.eu]

- 16. Dibromoaniline | C6H5Br2N | CID 54029623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 2,4-二溴苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 18. CN110627611A - A method for synthesizing 1,4-dibromo-2,5-diiodobenzene - Google Patents [patents.google.com]

- 19. rsc.org [rsc.org]

- 20. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 21. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2,5-Dibromoaniline (CAS: 3638-73-1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,5-Dibromoaniline, a key chemical intermediate. It details its physicochemical properties, safety and handling protocols, synthesis and reaction mechanisms, and its applications in various fields, particularly in the development of pharmaceuticals.

Physicochemical Properties

2,5-Dibromoaniline is a crystalline solid, appearing as beige to dark grey.[1][2] It is recognized by its unique molecular structure, which imparts specific chemical reactivity and physical characteristics. Its solubility in organic solvents like ethanol and methanol makes it suitable for a variety of chemical reactions.[1]

Table 1: Key Physicochemical Data for 2,5-Dibromoaniline

| Property | Value | Reference |

| CAS Number | 3638-73-1 | [3] |

| Molecular Formula | C₆H₅Br₂N | [4][5] |

| Molecular Weight | 250.92 g/mol | [4][5] |

| Melting Point | 51-53 °C | [1][4][5] |

| Boiling Point | 281.4 °C at 760 mmHg | [1] |

| Density | 2.022 g/cm³ | [1] |

| Flash Point | 124 °C | [1] |

| Vapor Pressure | 0.00356 mmHg at 25°C | [1] |

| Solubility | Soluble in Ethanol, Methanol | [1] |

| logP | 3.375 | [1] |

| pKa | 1.46 ± 0.10 (Predicted) | [1] |

Table 2: Spectroscopic Data Identifiers for 2,5-Dibromoaniline

| Spectroscopic Data | Identifier/Key |

| SMILES String | Nc1cc(Br)ccc1Br |

| InChI Key | WRTAZRGRFBCKBU-UHFFFAOYSA-N |

| ¹H NMR | Available, see SpectraBase ID: JleqK93Momc |

| ¹³C NMR | Available, see SpectraBase ID: LlkGts8jhkm |

| IR and Mass Spec. | Available in various databases |

Safety and Handling

2,5-Dibromoaniline is classified as a hazardous substance and requires careful handling to avoid exposure.[3] It is toxic if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation and skin irritation.[3][6]

Table 3: GHS Hazard and Precautionary Statements

| Category | Statement |

| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling Protocols:

-

Use only in a well-ventilated area, preferably under a chemical fume hood.[3]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]

-

Avoid dust formation during handling.[3]

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[3][7]

Experimental Protocols & Synthesis

The synthesis of 2,5-Dibromoaniline typically involves the reduction of a nitrated precursor. A common industrial method starts with 1,4-dibromobenzene, which undergoes nitration to form 2,5-dibromonitrobenzene, followed by a reduction step to yield the final product.[8]

Example Synthesis Workflow: Reduction of 2,5-Dibromonitrobenzene

This protocol is a generalized procedure and may require optimization.

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,5-dibromonitrobenzene in a suitable solvent such as ethanol.

-

Reduction: Add a reducing agent (e.g., tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation with H₂/Pd-C).

-

Heating: Gently heat the mixture to reflux and monitor the reaction's progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the crude 2,5-Dibromoaniline.

-

Purification: Collect the solid product by vacuum filtration, wash it with water to remove inorganic salts, and then purify it by recrystallization from a suitable solvent like ethanol to obtain a pure crystalline solid.

Caption: General synthesis pathway for 2,5-Dibromoaniline.

Applications in Research and Drug Development

2,5-Dibromoaniline is a versatile intermediate in organic synthesis, primarily used in the production of pharmaceuticals, agrochemicals, and dyes.[2] The presence of two bromine atoms and an amino group allows for a wide range of chemical transformations, including nucleophilic substitutions, electrophilic aromatic substitutions, and diazotization reactions.[2]

Its utility is highlighted in the synthesis of complex molecules such as:

-

Benzothiazoles: It serves as a starting reagent in the regioselective synthesis of substituted benzothiazoles, a class of compounds known for their antitumor properties.[1][5]

-

Heterocyclic Compounds: The reactive sites on the molecule make it a valuable precursor for creating various heterocyclic structures that form the core of many drug candidates.

-

Conducting Polymers: It is also utilized in the field of materials science for synthesizing advanced polymers.[2]

Caption: Major applications of 2,5-Dibromoaniline.

References

- 1. 2,5-Dibromoaniline|lookchem [lookchem.com]

- 2. Buy 2,5-Dibromoaniline | 3638-73-1 [smolecule.com]

- 3. fishersci.com [fishersci.com]

- 4. chembk.com [chembk.com]

- 5. 2,5-Dibromoaniline 98 3638-73-1 [sigmaaldrich.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. CN110627611A - A method for synthesizing 1,4-dibromo-2,5-diiodobenzene - Google Patents [patents.google.com]

2,5-Dibromoaniline molecular weight and formula

This guide provides core technical data on 2,5-Dibromoaniline, a halogenated aromatic compound used as an intermediate in the synthesis of various chemical structures, including antitumor benzothiazoles.

Core Molecular Data

The fundamental molecular properties of 2,5-Dibromoaniline are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design in research and development.

| Property | Value | Source |

| Molecular Formula | C6H5Br2N | PubChem, NIST[1][2] |

| Linear Formula | Br2C6H3NH2 | Sigma-Aldrich |

| Molecular Weight | 250.92 g/mol | PubChem, Strem[1][3] |

| CAS Number | 3638-73-1 | Sigma-Aldrich |

| EC Number | 222-865-5 | Sigma-Aldrich |

Chemical Structure

The logical relationship and connectivity of atoms within the 2,5-Dibromoaniline molecule are depicted in the following diagram.

Caption: Molecular structure of 2,5-Dibromoaniline.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dibromoaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the melting point and solubility of 2,5-Dibromoaniline (CAS No: 3638-73-1), a key intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] Understanding these fundamental physicochemical properties is critical for its application in chemical synthesis, process development, and formulation.

Core Properties of 2,5-Dibromoaniline

2,5-Dibromoaniline is a crystalline solid, typically appearing as beige to dark grey or brown powder.[1][2][3] Its molecular structure, featuring a polar amino group and two nonpolar bromine atoms on a benzene ring, dictates its physical properties.

Data Presentation: Physical and Chemical Properties

The quantitative properties of 2,5-Dibromoaniline are summarized below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅Br₂N | [2][4] |

| Molecular Weight | 250.92 g/mol | [2][4] |

| Melting Point | 51-57 °C | [3][4][5][6] |

| Appearance | Beige to dark grey/brown crystalline powder | [2][3][7] |

| pKa | 1.46 ± 0.10 (Predicted) | [2][7] |

Data Presentation: Solubility Profile

Quantitative solubility data for 2,5-Dibromoaniline in a wide range of organic solvents is not extensively reported in public literature, necessitating empirical determination for specific applications. However, qualitative data and chemical principles provide a strong indication of its solubility profile.

| Solvent | Qualitative Solubility | Rationale / Notes |

| Methanol | Soluble | [2][4][7] |

| Ethanol | Soluble | [2][4][7] |

| Water | Practically Insoluble | Expected due to the large nonpolar aromatic ring and heavy bromine atoms. |

| Acetone | Likely Soluble | "Like dissolves like" principle; acetone is a polar aprotic solvent. |

| Chloroform | Likely Soluble | A common solvent for many organic compounds. |

| Toluene | Likely Soluble | The aromatic nature of toluene should facilitate the dissolution of the benzene ring structure. |

| Diethyl Ether | Likely Soluble | A common nonpolar to weakly polar solvent for organic solids. |

Experimental Protocols

Detailed methodologies for determining the melting point and solubility are provided below. These protocols are standard in organic chemistry laboratories and are essential for verifying the purity and characterizing the behavior of 2,5-Dibromoaniline.

Protocol 1: Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the solid compound melts to a liquid. A narrow melting range (e.g., 0.5-1.0°C) is indicative of a pure substance.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: Place a small amount of 2,5-Dibromoaniline on a clean, dry surface. If the sample consists of large crystals, gently crush it into a fine powder using a mortar and pestle.

-

Capillary Tube Packing: Push the open end of a capillary tube into the powdered sample. A small amount of the compound will enter the tube.

-

Compacting the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the powder to fall to the bottom. Repeat until a packed column of 1-2 mm height is achieved.

-

Apparatus Setup:

-

Mel-Temp: Insert the capillary tube into the designated slot in the heating block. Ensure the thermometer is correctly placed to read the block's temperature.

-

Thiele Tube: Attach the capillary tube to the thermometer using a rubber band or wire, aligning the sample with the thermometer bulb. Immerse the setup in the oil of the Thiele tube, ensuring the rubber band is above the oil level.

-

-

Heating: Begin heating the apparatus. For an unknown sample, a rapid heating rate can be used initially to find an approximate melting point.

-

Accurate Measurement: Allow the apparatus to cool. In a second run, heat rapidly until the temperature is about 15-20°C below the approximate melting point. Then, slow the heating rate to approximately 1-2°C per minute.

-

Observation and Recording:

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.

-

-

Reporting: The melting point is reported as the range T1 - T2.

Protocol 2: Qualitative Solubility Determination

This protocol provides a systematic approach to characterizing the solubility of 2,5-Dibromoaniline in various solvents, which can indicate the compound's polarity and the presence of acidic or basic functional groups.

Apparatus and Reagents:

-

Small test tubes

-

Graduated cylinders or pipettes

-

Vortex mixer or stirring rods

-

2,5-Dibromoaniline

-

Solvents: Water, 5% HCl (aq), 5% NaOH (aq), Ethanol, Acetone, Toluene

Procedure:

-

Sample Preparation: For each solvent to be tested, place approximately 25 mg of 2,5-Dibromoaniline into a clean, dry test tube.

-

Solvent Addition: Add 0.75 mL of the chosen solvent to the test tube.

-

Mixing: Vigorously shake or vortex the test tube for 60 seconds to ensure thorough mixing.

-

Observation: Observe the mixture closely.

-

Soluble: The compound dissolves completely, leaving no visible solid particles.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: No apparent change; the solid does not dissolve.

-

-

Systematic Testing:

-

Begin with water to assess polarity.

-

If insoluble in water, proceed to test in 5% HCl and 5% NaOH. Solubility in aqueous acid (HCl) would suggest a basic functional group (like the aniline's amino group forming a soluble salt). Solubility in aqueous base (NaOH) would indicate an acidic functional group.

-

Test solubility in a range of organic solvents (e.g., ethanol, acetone, toluene) to build a comprehensive profile based on varying polarity.

-

-

Recording Data: Record all observations systematically in a table for clear comparison.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above.

References

- 1. Buy 2,5-Dibromoaniline | 3638-73-1 [smolecule.com]

- 2. 2,5-Dibromoaniline|lookchem [lookchem.com]

- 3. 2,5-Dibromoaniline, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. 2,5-Dibromobenzenamine | 3638-73-1 [chemicalbook.com]

- 5. 2,5-Dibromoaniline 98 3638-73-1 [sigmaaldrich.com]

- 6. 2,5-Dibromoaniline, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. chembk.com [chembk.com]

An In-depth Technical Guide to the Synthesis of 2,5-Dibromoaniline from Aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a multi-step synthetic pathway for the preparation of 2,5-dibromoaniline, a significant intermediate in the development of various pharmaceuticals and agrochemicals, starting from aniline. Due to the directing effects of the amino group, a direct and regioselective bromination of aniline to achieve the 2,5-substitution pattern is not feasible. Standard bromination of aniline yields 2,4,6-tribromoaniline. Therefore, a more elaborate, multi-step approach is required, involving protection, a sequence of electrophilic aromatic substitutions, diazotization, and reduction.

This document provides detailed experimental protocols, quantitative data for each step, and visualizations of the chemical pathways and workflows to ensure clarity and reproducibility.

Overall Synthetic Pathway

The synthesis of 2,5-dibromoaniline from aniline is accomplished through a seven-step process. The initial acetylation of aniline deactivates the powerful activating amino group, allowing for more controlled subsequent reactions. This is followed by a series of substitutions to install the bromo and a nitro group at the desired positions. A Sandmeyer reaction is then employed to replace a nitro-adjacent amino group with a second bromine atom. The final step involves the reduction of the nitro group to the target aniline.

Safety Precautions

This synthesis involves the use of hazardous materials including aniline, bromine, concentrated acids (sulfuric, nitric), and potentially toxic intermediates.[1][2][3] All experimental work must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile), must be worn at all times.[2][4] Special care should be taken when handling liquid bromine, which is highly corrosive and toxic.[5] Emergency procedures for spills and exposure should be established before commencing any work.

Step 1: Acetylation of Aniline to Acetanilide

The initial step involves the protection of the amino group of aniline by acetylation. This is achieved by reacting aniline with acetic anhydride. The resulting acetamido group is less activating than the amino group, which prevents multiple substitutions in subsequent steps.

Reaction and Mechanism

The lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This leads to a tetrahedral intermediate which then collapses, eliminating acetic acid as a leaving group and forming the stable amide, acetanilide.

Experimental Protocol

-

In a 250 mL Erlenmeyer flask, combine 5.0 g of aniline with 135 mL of deionized water.

-

Add 4.5 mL of concentrated hydrochloric acid to the mixture and stir until the aniline has completely dissolved, forming aniline hydrochloride.

-

In a separate beaker, prepare a solution of 5.3 g of sodium acetate in 30 mL of deionized water.

-

To the aniline hydrochloride solution, add 6.0 mL of acetic anhydride. Stir the solution vigorously.

-

Immediately after the addition of acetic anhydride, add the prepared sodium acetate solution to the reaction mixture.

-

Cool the flask in an ice bath for 20 minutes to facilitate the precipitation of acetanilide.

-

Collect the white, crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with cold deionized water and allow them to air dry. The product is typically of sufficient purity for the next step.

Quantitative Data

| Reagent/Product | Molar Mass ( g/mol ) | Quantity Used | Moles | Theoretical Yield (g) |

| Aniline | 93.13 | 5.0 g | 0.054 | - |

| Acetic Anhydride | 102.09 | 6.0 mL (6.5 g) | 0.064 | - |

| Sodium Acetate | 82.03 | 5.3 g | 0.065 | - |

| Acetanilide | 135.17 | - | - | 7.3 g |

Typical reported yields for this reaction are in the range of 85-95%.

Step 2: Bromination of Acetanilide to 4-Bromoacetanilide

In this step, acetanilide undergoes electrophilic aromatic substitution. The acetamido group is an ortho, para-director. Due to steric hindrance from the bulky acetamido group, the para product, 4-bromoacetanilide, is formed preferentially.

Reaction and Mechanism

Bromine is polarized by the acetic acid solvent, creating an electrophilic bromine species that is attacked by the electron-rich benzene ring of acetanilide. A resonance-stabilized carbocation intermediate is formed, which then loses a proton to restore aromaticity and yield the product.

Experimental Protocol

-

In a 100 mL flask, dissolve 3.0 g of dry acetanilide in 10 mL of glacial acetic acid.

-

In a separate container, cautiously prepare a solution of 1.5 mL of liquid bromine in 10 mL of glacial acetic acid. (Caution: Perform this in a fume hood, wearing appropriate gloves).

-

Slowly add the bromine-acetic acid solution dropwise to the stirred acetanilide solution.

-

Continue stirring the mixture at room temperature for 15-20 minutes. The solution will develop an orange or red color.

-

Pour the reaction mixture into 100 mL of ice-cold water, which will cause the product to precipitate.

-

If the color of bromine persists, add a small amount of sodium bisulfite solution to quench it.

-

Collect the solid 4-bromoacetanilide by vacuum filtration, wash with cold water, and air dry.

Quantitative Data

| Reagent/Product | Molar Mass ( g/mol ) | Quantity Used | Moles | Theoretical Yield (g) |

| Acetanilide | 135.17 | 3.0 g | 0.022 | - |

| Bromine | 159.81 | 1.5 mL (4.7 g) | 0.029 | - |

| 4-Bromoacetanilide | 214.05 | - | - | 4.7 g |

Typical reported yields are around 80-90%.

Step 3: Nitration of 4-Bromoacetanilide to 4-Bromo-2-nitroacetanilide

The nitration of 4-bromoacetanilide introduces a nitro group onto the aromatic ring. The acetamido group is a strong ortho, para-director, while the bromine is a weaker ortho, para-director. The directing power of the acetamido group dominates, leading to substitution at the ortho position (C2), as the para position is already occupied.

Reaction and Mechanism

The nitronium ion (NO₂⁺), generated from the reaction of nitric acid and sulfuric acid, acts as the electrophile. It is attacked by the aromatic ring of 4-bromoacetanilide to form a resonance-stabilized intermediate, which then rearomatizes by losing a proton.

Experimental Protocol

-

Carefully add 4.0 g of 4-bromoacetanilide to 8 mL of concentrated sulfuric acid in a flask, stirring until dissolved. Gentle warming may be required.

-

Cool the solution in an ice-salt bath to 0-5 °C.

-

Prepare a nitrating mixture by slowly adding 1.5 mL of concentrated nitric acid to 2.5 mL of concentrated sulfuric acid, keeping the mixture cool.

-

Add the cold nitrating mixture dropwise to the 4-bromoacetanilide solution, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 30-40 minutes.

-

Pour the reaction mixture onto 100 g of crushed ice. A yellow precipitate of 4-bromo-2-nitroacetanilide will form.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and air dry.

Quantitative Data

| Reagent/Product | Molar Mass ( g/mol ) | Quantity Used | Moles | Theoretical Yield (g) |

| 4-Bromoacetanilide | 214.05 | 4.0 g | 0.0187 | - |

| Nitric Acid (conc.) | 63.01 | 1.5 mL | ~0.036 | - |

| 4-Bromo-2-nitroacetanilide | 259.05 | - | - | 4.84 g |

Reported yields for this step are often in the 70-85% range.

Step 4: Hydrolysis of 4-Bromo-2-nitroacetanilide to 4-Bromo-2-nitroaniline

The acetyl protecting group is removed by acid-catalyzed hydrolysis to regenerate the free amino group, yielding 4-bromo-2-nitroaniline.

Reaction and Mechanism

Under acidic conditions, the carbonyl oxygen of the acetamido group is protonated, making the carbonyl carbon more electrophilic. A water molecule attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of acetic acid yield the protonated aniline, which is then deprotonated upon workup to give the final product.

Experimental Protocol

-

Place the crude 4-bromo-2-nitroacetanilide from the previous step into a round-bottom flask.

-

Add a mixture of 15 mL of ethanol and 15 mL of concentrated hydrochloric acid.

-

Heat the mixture under reflux for 30-45 minutes. Monitor the reaction by TLC until the starting material is consumed.

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the cooled solution into a beaker containing 100 mL of ice-water.

-

Neutralize the solution by slowly adding concentrated ammonium hydroxide until it is basic to litmus paper. This will precipitate the free amine.

-

Collect the yellow solid product, 4-bromo-2-nitroaniline, by vacuum filtration. Wash with cold water and air dry.

Quantitative Data

| Reagent/Product | Molar Mass ( g/mol ) | Starting Moles (Assumed) | Theoretical Yield (g) |

| 4-Bromo-2-nitroacetanilide | 259.05 | 0.0187 | - |

| 4-Bromo-2-nitroaniline | 217.02 | - | 4.06 g |

This hydrolysis reaction typically proceeds with high yields, often exceeding 90%.

Step 5: Diazotization and Sandmeyer Reaction of 4-Bromo-2-nitroaniline

This step converts the primary amino group of 4-bromo-2-nitroaniline into a diazonium salt, which is then replaced by a bromine atom using a copper(I) bromide catalyst. This is a classic Sandmeyer reaction.

Reaction and Mechanism

The amino group reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. In the Sandmeyer reaction, the diazonium group is replaced by a halogen via a radical or organocopper intermediate mechanism, with the evolution of nitrogen gas.

Experimental Protocol

-

Diazotization:

-

In a 250 mL beaker, dissolve 3.0 g of 4-bromo-2-nitroaniline in 10 mL of glacial acetic acid and 10 mL of concentrated sulfuric acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Prepare a solution of 1.2 g of sodium nitrite in 5 mL of cold water.

-

Add the sodium nitrite solution dropwise to the aniline solution, keeping the temperature below 5 °C. Stir for 15 minutes after addition is complete.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare the copper(I) bromide catalyst by dissolving 2.5 g of copper(II) sulfate and 1.5 g of sodium bromide in 15 mL of hot water. Add 1.0 g of sodium sulfite and heat until a colorless solution is formed. Decant the supernatant and wash the solid CuBr with water. Dissolve the CuBr in 5 mL of concentrated hydrobromic acid.

-

Slowly and carefully add the cold diazonium salt solution to the prepared CuBr solution. Nitrogen gas will evolve.

-

Warm the mixture gently on a water bath to 50-60 °C for 20 minutes to ensure the reaction goes to completion.

-

Cool the mixture and extract the product, 1,4-dibromo-2-nitrobenzene, with dichloromethane or diethyl ether.

-

Wash the organic layer with sodium hydroxide solution and then with water. Dry over anhydrous sodium sulfate and remove the solvent by rotary evaporation.

-

Quantitative Data

| Reagent/Product | Molar Mass ( g/mol ) | Quantity Used | Moles | Theoretical Yield (g) |

| 4-Bromo-2-nitroaniline | 217.02 | 3.0 g | 0.0138 | - |

| Sodium Nitrite | 69.00 | 1.2 g | 0.0174 | - |

| Copper(I) Bromide | 143.45 | Catalytic | - | - |

| 1,4-Dibromo-2-nitrobenzene | 280.92 | - | - | 3.88 g |

Yields for Sandmeyer reactions can be variable but are often in the 60-80% range.

Step 6: Reduction of 1,4-Dibromo-2-nitrobenzene to 2,5-Dibromoaniline

The final step is the reduction of the nitro group to an amine. A common and effective method for this transformation that is tolerant of aryl halides is the use of tin or iron metal in acidic conditions.[6][7][8]

Reaction and Mechanism

The nitro group is reduced to an amino group through a series of electron and proton transfers mediated by the metal (e.g., tin) in the presence of a strong acid like HCl. The mechanism is complex, involving intermediates such as nitroso and hydroxylamine species.

Experimental Protocol

-

In a round-bottom flask, place the crude 1,4-dibromo-2-nitrobenzene from the previous step.

-

Add 15 mL of ethanol and 5.0 g of granulated tin.

-

Carefully add 20 mL of concentrated hydrochloric acid in portions. The reaction is exothermic.

-

Heat the mixture under reflux for 1 hour.

-

Cool the reaction mixture and make it strongly basic by the slow addition of concentrated sodium hydroxide solution. This will precipitate tin hydroxides and the free amine.

-

Perform a steam distillation or extract the mixture with diethyl ether or ethyl acetate.

-

If extracting, wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

The crude 2,5-dibromoaniline can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

Quantitative Data

| Reagent/Product | Molar Mass ( g/mol ) | Starting Moles (Assumed) | Theoretical Yield (g) |

| 1,4-Dibromo-2-nitrobenzene | 280.92 | 0.0138 | - |

| Tin (Sn) | 118.71 | 5.0 g | 0.042 |

| 2,5-Dibromoaniline | 250.92 | - | 3.46 g |

Yields for nitro group reductions with Sn/HCl are typically high, often over 85%.[9]

Physicochemical Properties of 2,5-Dibromoaniline

| Property | Value |

| CAS Number | 3638-73-1[1][10] |

| Molecular Formula | C₆H₅Br₂N[1][10] |

| Molecular Weight | 250.92 g/mol [1][10] |

| Appearance | White to light brown solid[1] |

| Melting Point | 51-53 °C[11] |

Visualization of Workflow and Pathways

Overall Experimental Workflow

Caption: Overall workflow for the synthesis of 2,5-dibromoaniline from aniline.

Reaction Signaling Pathway Diagram

Caption: Logical reaction pathway from aniline to 2,5-dibromoaniline.

References

- 1. fishersci.com [fishersci.com]

- 2. ipo.rutgers.edu [ipo.rutgers.edu]

- 3. nj.gov [nj.gov]

- 4. aksci.com [aksci.com]

- 5. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 7. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. 2,5-Dibromoaniline | C6H5Br2N | CID 77198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2,5-ジブロモアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to the Regioselective Synthesis of 2,5-Dibromoaniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the regioselective synthesis of 2,5-dibromoaniline, a key intermediate in the development of pharmaceuticals, agrochemicals, and other fine chemicals. Due to the high activating effect of the amino group, direct bromination of aniline is unselective and typically yields the 2,4,6-tribromo derivative. Therefore, achieving the specific 2,5-dibromo substitution pattern necessitates a more strategic, multi-step approach. This guide focuses on the most reliable and documented method: the reduction of 1,4-dibromo-2-nitrobenzene. Alternative reduction methodologies are also presented to provide a comprehensive overview for process optimization.

Reaction Pathway: From 1,4-Dibromobenzene to 2,5-Dibromoaniline

The preferred synthetic route to 2,5-dibromoaniline involves a two-step process starting from 1,4-dibromobenzene. The first step is the nitration of 1,4-dibromobenzene to yield 1,4-dibromo-2-nitrobenzene. The subsequent and final step is the selective reduction of the nitro group to an amine, affording the target molecule, 2,5-dibromoaniline.

Figure 1: Overall synthetic pathway for the preparation of 2,5-dibromoaniline.

Experimental Protocols: Reduction of 1,4-Dibromo-2-nitrobenzene

The critical step in this synthesis is the reduction of the nitro group in 1,4-dibromo-2-nitrobenzene. Several effective methods can be employed, each with its own advantages in terms of reaction conditions, scalability, and reagent handling. Below are detailed protocols for three common reduction methods.

Method 1: Reduction with Iron in Acetic Acid

This classical and cost-effective method utilizes iron powder in an acidic medium. It is a robust and scalable procedure.

Experimental Workflow:

Figure 2: Experimental workflow for the iron-mediated reduction of 1,4-dibromo-2-nitrobenzene.

Detailed Protocol:

-

To a stirred mixture of acetic acid and water, add iron powder.

-

Heat the suspension to reflux.

-

After one hour of reflux, cool the mixture to 50°C.

-

Add 1,4-dibromo-2-nitrobenzene to the system in batches.

-

After the addition is complete, raise the temperature to reflux and maintain for 1-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 20-30°C.

-

Extract the product with dichloromethane.

-

Wash the organic phase with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by high vacuum distillation to obtain 2,5-dibromoaniline.

Method 2: Reduction with Tin(II) Chloride

The use of tin(II) chloride in an acidic alcoholic solvent is a milder alternative for the reduction of nitroarenes and is often compatible with a wider range of functional groups.[1]

Detailed Protocol:

-

In a round-bottom flask, dissolve 1,4-dibromo-2-nitrobenzene in ethanol.

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and carefully neutralize with a concentrated sodium hydroxide solution to a basic pH.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

Method 3: Catalytic Hydrogenation

Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for nitro group reduction, often providing high yields and purity.[2][3] This method requires specialized equipment for handling hydrogen gas.

Detailed Protocol:

-

In a hydrogenation vessel, dissolve 1,4-dibromo-2-nitrobenzene in a suitable solvent such as ethanol or ethyl acetate.

-

Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) under an inert atmosphere.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by observing hydrogen uptake or by TLC analysis.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Rinse the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2,5-dibromoaniline.

-

Further purification can be achieved by recrystallization.

Quantitative Data Summary

The following table summarizes the key reagents, conditions, and typical outcomes for the described reduction methods.

| Parameter | Method 1: Iron/Acetic Acid | Method 2: Tin(II) Chloride | Method 3: Catalytic Hydrogenation |

| Reducing Agent | Iron powder | Tin(II) chloride dihydrate | Hydrogen gas (H₂) |

| Catalyst | None | None | 10% Palladium on Carbon (Pd/C) |

| Solvent System | Acetic acid, Water | Ethanol, Hydrochloric acid | Ethanol or Ethyl acetate |

| Reaction Temperature | Reflux | Reflux | Room Temperature |

| Reaction Time | 1-3 hours | 2-6 hours | 2-6 hours |

| Typical Yield | Good to Excellent | High | >90% |

| Work-up | Extraction, Distillation | Neutralization, Extraction | Filtration, Solvent Evaporation |

Spectroscopic Data of 2,5-Dibromoaniline

The identity and purity of the synthesized 2,5-dibromoaniline can be confirmed by standard spectroscopic techniques.

| Spectroscopic Data | Peak Assignments and Interpretation |

| ¹H NMR (CDCl₃) | δ 7.24 (d, 1H, Ar-H), δ 6.89 (dd, 1H, Ar-H), δ 6.72 (d, 1H, Ar-H), δ 4.13 (s, 2H, -NH₂).[4] |

| ¹³C NMR (CDCl₃) | Characteristic peaks in the aromatic region (approx. 110-150 ppm). Specific shifts are influenced by the bromine and amino substituents. |

| IR (KBr) | N-H stretching (approx. 3300-3500 cm⁻¹), C-N stretching (approx. 1250-1350 cm⁻¹), C-Br stretching (approx. 500-600 cm⁻¹), and aromatic C-H and C=C stretching. |

| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z 249, 251, 253 in a characteristic isotopic pattern for two bromine atoms.[5] Fragmentation may involve the loss of Br or NH₂.[6] |

References

- 1. scispace.com [scispace.com]

- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 2,5-Dibromobenzenamine(3638-73-1) 1H NMR spectrum [chemicalbook.com]

- 5. 2,5-Dibromoaniline | C6H5Br2N | CID 77198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Analysis of 2,5-Dibromoaniline: A Technical Guide to ¹H and ¹³C NMR Data

For Immediate Release

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,5-dibromoaniline. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and organic chemistry. This guide details the chemical shifts, multiplicities, and coupling constants, supported by experimental protocols and a structural diagram for clear data interpretation.

¹H and ¹³C NMR Spectral Data

The analysis of 2,5-dibromoaniline by ¹H and ¹³C NMR spectroscopy provides distinct signals that are characteristic of its molecular structure. The data presented here has been compiled from various spectral databases.

¹H NMR Spectral Data

The ¹H NMR spectrum of 2,5-dibromoaniline was acquired in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer. The aromatic region displays three distinct signals corresponding to the three protons on the benzene ring, while the amine protons appear as a broad singlet.

Table 1: ¹H NMR Spectral Data for 2,5-Dibromoaniline

| Atom No. | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-3 | 6.723 | d | J = 8.4 Hz |

| H-4 | 6.889 | dd | J = 8.4, 2.2 Hz |

| H-6 | 7.235 | d | J = 2.2 Hz |

| -NH₂ | 4.13 | br s | - |

d: doublet, dd: doublet of doublets, br s: broad singlet

¹³C NMR Spectral Data

The ¹³C NMR spectrum was obtained in deuterated chloroform (CDCl₃). The spectrum shows six signals corresponding to the six carbon atoms of the benzene ring.

Table 2: ¹³C NMR Spectral Data for 2,5-Dibromoaniline

| Atom No. | Chemical Shift (δ) ppm |

| C-1 | 144.5 |

| C-2 | 109.5 |

| C-3 | 123.5 |

| C-4 | 120.0 |

| C-5 | 115.8 |

| C-6 | 133.0 |

Structural Representation and Atom Numbering

The following diagram illustrates the chemical structure of 2,5-dibromoaniline with the IUPAC numbering system used for the assignment of NMR signals.

Experimental Protocols

The following section outlines a representative protocol for acquiring ¹H and ¹³C NMR spectra of aromatic amines like 2,5-dibromoaniline.

Sample Preparation

-

Sample Quantity: Approximately 5-10 mg of 2,5-dibromoaniline was dissolved in about 0.6 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Sample Filtration: The solution was filtered through a small plug of cotton or glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

¹H NMR Spectroscopy

-

Spectrometer: A 400 MHz NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃).

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: Approximately 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32 scans.

-

Temperature: 298 K.

¹³C NMR Spectroscopy

-

Spectrometer: A 100 MHz NMR spectrometer (corresponding to a 400 MHz ¹H frequency).

-

Solvent: Chloroform-d (CDCl₃).

-

Pulse Program: Proton-decoupled pulse sequence.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, depending on the sample concentration.

-

Temperature: 298 K.

Data Interpretation Workflow

The process of assigning the spectral data to the molecular structure follows a logical progression.

Infrared (IR) spectroscopy of 2,5-Dibromoaniline

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 2,5-Dibromoaniline

Introduction

2,5-Dibromoaniline (C₆H₅Br₂N) is an aromatic amine consisting of a benzene ring substituted with an amino (-NH₂) group and two bromine atoms at the 2 and 5 positions. This compound serves as a key intermediate in the synthesis of various pharmaceuticals, dyes, and agrochemicals. Infrared (IR) spectroscopy is a powerful and non-destructive analytical technique used to identify the functional groups within a molecule and confirm its structure. By measuring the absorption of infrared radiation, which excites molecular vibrations, a unique spectral fingerprint of the compound is generated. This guide provides a detailed overview of the vibrational spectroscopy of 2,5-Dibromoaniline, including experimental protocols, data interpretation, and workflow visualizations for researchers and scientists in drug development and chemical analysis.

Molecular Structure and Expected Vibrational Modes

The infrared spectrum of 2,5-Dibromoaniline is defined by the vibrational modes of its primary functional groups: the amino group (-NH₂), the substituted aromatic ring, and the carbon-bromine bonds (C-Br).

-

Amino Group (-NH₂): As a primary amine, it exhibits characteristic N-H stretching and bending vibrations. Primary aromatic amines typically show two N-H stretching bands corresponding to asymmetric and symmetric modes.[1][2][3]

-

Aromatic Ring: The benzene ring gives rise to C-H stretching vibrations, which occur at wavenumbers above 3000 cm⁻¹, and C=C in-ring stretching vibrations that appear in the 1400-1600 cm⁻¹ region.[4][5] Out-of-plane C-H bending vibrations are also expected at lower frequencies and are sensitive to the substitution pattern on the ring.

-

Carbon-Bromine Bonds (C-Br): The C-Br stretching vibrations are found in the low-frequency fingerprint region of the spectrum, typically between 515 and 690 cm⁻¹.[6][7]

The following diagram illustrates the correlation between the molecule's functional groups and their expected IR absorption regions.

Caption: Correlation of molecular groups to IR absorption regions.

Data Presentation: Vibrational Band Assignments

The principal infrared absorption bands expected for 2,5-Dibromoaniline are summarized in the table below. These assignments are based on established group frequency correlations for aromatic amines and halogenated compounds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3400 - 3500 | Medium | Asymmetric N-H Stretch | Primary Amine |

| 3300 - 3420 | Medium | Symmetric N-H Stretch | Primary Amine |

| 3000 - 3100 | Medium | Aromatic C-H Stretch | Aromatic Ring |

| 1580 - 1650 | Strong | N-H Bending (Scissoring) | Primary Amine |

| 1500 - 1600 | Medium | C=C Ring Stretching | Aromatic Ring |

| 1400 - 1500 | Medium | C=C Ring Stretching | Aromatic Ring |

| 1250 - 1335 | Strong | Aromatic C-N Stretch | Aromatic Amine |

| 650 - 900 | Strong, Broad | N-H Wagging | Primary Amine |

| Below 900 | Strong | Aromatic C-H Out-of-Plane Bending | Aromatic Ring |

| 515 - 690 | Medium-Strong | C-Br Stretch | Aryl Halide |

Table 1: Summary of expected IR absorption bands for 2,5-Dibromoaniline.[1][2][3][6][7][8]

Experimental Protocols

The analysis of solid samples like 2,5-Dibromoaniline via Fourier Transform Infrared (FTIR) spectroscopy is commonly performed using the Potassium Bromide (KBr) pellet method or the Attenuated Total Reflectance (ATR) technique.

Protocol 1: Potassium Bromide (KBr) Pellet Method

This transmission method involves mixing the solid sample with dry KBr powder and compressing the mixture into a thin, transparent pellet.[9][10][11]

Materials and Equipment:

-

2,5-Dibromoaniline sample

-

Spectroscopy-grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press die set

-

Hydraulic press

-

FTIR Spectrometer

Procedure:

-

Drying: Dry the KBr powder in an oven (e.g., at 110°C for 2-3 hours) and cool in a desiccator to eliminate moisture, which has strong IR absorption bands.[11][12]

-

Grinding: Place 1-2 mg of the 2,5-Dibromoaniline sample into a clean agate mortar and grind it into a fine powder.[9]

-

Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar.[9] Gently but thoroughly mix the sample and KBr until a homogenous mixture is obtained. The typical sample-to-KBr ratio is about 1:100.[10]

-

Pellet Formation: Transfer a portion of the mixture to the pellet die. Place the die into a hydraulic press.

-

Pressing: Apply pressure gradually, typically in the range of 8-10 metric tons for a 13 mm die, to form a transparent or translucent pellet.[11][12] An opaque or cloudy pellet may indicate insufficient pressure, poor mixing, or moisture contamination.[13]

-

Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty spectrometer. Then, collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Caption: Workflow for preparing and analyzing a KBr pellet.

Protocol 2: Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid sampling technique that requires minimal to no sample preparation. It is ideal for analyzing solid powders and liquids directly.[14][15][16]

Materials and Equipment:

-

2,5-Dibromoaniline sample

-

FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol) and lab wipes

Procedure:

-

Background Collection: Ensure the ATR crystal surface is clean. Collect a background spectrum with the clean, empty ATR crystal. This accounts for the absorbance of the crystal and the ambient environment.

-

Sample Application: Place a small amount of the 2,5-Dibromoaniline powder directly onto the surface of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to press the solid sample firmly against the crystal. Good contact between the sample and the crystal is crucial for obtaining a high-quality spectrum.[17]

-

Data Acquisition: Collect the sample spectrum. The IR beam interacts with the sample at the surface through an evanescent wave, and the attenuated radiation is measured by the detector.[14][18]

-

Cleaning: After the measurement, release the pressure clamp, remove the sample powder, and clean the crystal surface with a soft wipe and an appropriate solvent like isopropanol.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural characterization of 2,5-Dibromoaniline. The key vibrational features—including the distinct double peak of the primary amine N-H stretch, the aromatic C-H and C=C stretches, the strong C-N stretch, and the low-frequency C-Br vibrations—provide a definitive spectral fingerprint. By following standardized experimental protocols such as the KBr pellet or ATR methods, researchers can reliably obtain high-quality spectra to verify the identity and purity of 2,5-Dibromoaniline, supporting its application in pharmaceutical and chemical manufacturing.

References

- 1. Infrared Spectrometry [www2.chemistry.msu.edu]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. www1.udel.edu [www1.udel.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. shimadzu.com [shimadzu.com]

- 10. pelletpressdiesets.com [pelletpressdiesets.com]

- 11. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 12. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 13. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]

- 14. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 15. mt.com [mt.com]

- 16. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]

- 17. m.youtube.com [m.youtube.com]

- 18. agilent.com [agilent.com]

Mass Spectrometry of 2,5-Dibromoaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2,5-Dibromoaniline, a compound of interest in various fields including pharmaceutical development and chemical synthesis. This document outlines the expected mass spectral data, a detailed experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and a plausible fragmentation pathway based on established principles of mass spectrometry.

Core Data Presentation

The analysis of 2,5-Dibromoaniline by mass spectrometry yields key quantitative data that is essential for its identification and characterization. The fundamental properties and predicted mass spectrometric values are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₅Br₂N | --INVALID-LINK--[1] |

| Molecular Weight | 250.92 g/mol | --INVALID-LINK--[1] |

| Exact Mass | 248.878875 g/mol | --INVALID-LINK--[2] |

Predicted Collision Cross Section (CCS) Data

Collision cross-section values, which are important for ion mobility mass spectrometry, have been predicted for various adducts of 2,5-Dibromoaniline.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 249.88616 | 130.9 |

| [M+Na]⁺ | 271.86810 | 142.2 |

| [M-H]⁻ | 247.87160 | 137.5 |

| [M+NH₄]⁺ | 266.91270 | 151.2 |

| [M+K]⁺ | 287.84204 | 126.4 |

| [M]⁺ | 248.87833 | 162.8 |

Data sourced from PubChem.

Experimental Protocols

A robust and sensitive method for the analysis of aromatic amines like 2,5-Dibromoaniline involves Gas Chromatography-Mass Spectrometry (GC-MS). The following protocol is a comprehensive methodology for such an analysis.[3][4][5]

1. Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of 2,5-Dibromoaniline in a suitable solvent such as methanol or acetonitrile.

-

Working Standards: Create a series of working standards by diluting the stock solution to desired concentrations (e.g., 1, 5, 10, 25, 50, 100 ng/mL).

-

Sample Extraction (if in a matrix): For samples in complex matrices, a liquid-liquid extraction is recommended.

-

Adjust the sample pH to >8 with a saturated Sodium Bicarbonate solution.

-

Extract with an organic solvent like dichloromethane (DCM).

-

Vortex vigorously and centrifuge to separate the layers.

-

Collect the organic layer and dry it over anhydrous sodium sulfate.

-

Concentrate the extract under a gentle stream of nitrogen.

-

2. Derivatization (Optional but Recommended for Improved Chromatography)

Due to the polarity of the amine group, derivatization can improve peak shape and sensitivity.[3]

-

To the concentrated extract, add 50 µL of Hexane and 10 µL of a derivatizing agent such as Pentafluoropropionic Anhydride (PFPA).

-

Incubate the mixture at 60°C for 30 minutes.

-

Cool to room temperature before analysis.

3. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent GC-MS system (or equivalent).

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

-

Injector: Splitless mode at 250°C.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp 1: 30°C/min to 180°C.

-

Ramp 2: 15°C/min to 240°C, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 50-350.

-

Visualizations

Experimental Workflow

The overall process for the GC-MS analysis of 2,5-Dibromoaniline is depicted in the following workflow diagram.

Predicted Fragmentation Pathway

Electron ionization of 2,5-Dibromoaniline will lead to a characteristic fragmentation pattern. The presence of two bromine atoms will result in a distinctive isotopic pattern for the molecular ion and bromine-containing fragments (M, M+2, M+4 peaks).[6] A plausible fragmentation pathway is outlined below.

The molecular ion peak will appear as a triplet at m/z 249, 251, and 253 due to the two bromine isotopes (⁷⁹Br and ⁸¹Br). A common fragmentation pathway for aromatic amines is the loss of a bromine radical, leading to a fragment at m/z 170/172. Another expected fragmentation is the loss of HCN from the aniline structure, resulting in a fragment at m/z 222/224/226. Subsequent losses of bromine or HCN can lead to the other observed smaller fragments. The relative abundances of these fragments provide a fingerprint for the unequivocal identification of 2,5-Dibromoaniline.

References

- 1. 2,5-Dibromoaniline | C6H5Br2N | CID 77198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. benchchem.com [benchchem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

Reactivity of the amino group in 2,5-Dibromoaniline

An in-depth technical guide or whitepaper on the core.## Reactivity of the Amino Group in 2,5-Dibromoaniline: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the amino group in 2,5-dibromoaniline, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The presence of two electron-withdrawing bromine atoms on the aromatic ring significantly modulates the nucleophilicity and basicity of the amino group, as well as the regioselectivity of electrophilic aromatic substitution reactions. This document details the electronic and steric effects at play, summarizes key quantitative data, provides detailed experimental protocols for common transformations, and illustrates reaction pathways and workflows using logical diagrams. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction: Structural and Electronic Landscape

2,5-Dibromoaniline (CAS No: 3638-73-1) is a substituted aniline featuring a primary amino group (-NH₂) and two bromine atoms at the C2 and C5 positions of the benzene ring.[1] The reactivity of this molecule is primarily dictated by the interplay between the electron-donating amino group and the electron-withdrawing bromine substituents.

-

Amino Group (-NH₂): The lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system, increasing the electron density of the ring. This makes the aromatic ring highly susceptible to electrophilic attack and imparts nucleophilic and basic character to the nitrogen atom itself. The amino group is a powerful activating group and is ortho, para-directing in electrophilic aromatic substitution (EAS) reactions.[2][3]

-

Bromine Atoms (-Br): As halogens, the bromine atoms exert two opposing electronic effects:

-

Inductive Effect (-I): Being highly electronegative, bromine withdraws electron density from the ring through the sigma bond, deactivating the ring towards EAS.

-

Resonance Effect (+R): The lone pairs on the bromine atoms can be delocalized into the ring, which donates electron density and is ortho, para-directing.

-

In the case of halogens, the inductive effect typically outweighs the resonance effect, leading to an overall deactivation of the ring compared to benzene. However, the directing effect is still governed by resonance. In 2,5-dibromoaniline, these electron-withdrawing effects significantly reduce the basicity of the amino group, as reflected by its low predicted pKa value.[4]

Quantitative Data Summary

The physicochemical properties of 2,5-dibromoaniline are crucial for designing reaction conditions and purification protocols. Key quantitative data are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₅Br₂N | [4] |

| Molecular Weight | 250.92 g/mol | |

| Appearance | Beige to dark grey crystalline powder | [4] |

| Melting Point | 51-53 °C | [5] |

| Boiling Point | 281.4 °C at 760 mmHg | [4] |

| Predicted pKa | 1.46 ± 0.10 | [4] |

| Solubility | Soluble in Ethanol, Methanol | [4][6] |

| XLogP3 | 2.6 | [4] |

Reactivity of the Amino Group: Reactions at the Nitrogen Atom

The lone pair on the amino nitrogen makes it a primary site for nucleophilic attack and protonation.

Basicity and Salt Formation

Due to the strong electron-withdrawing effect of the two bromine atoms, 2,5-dibromoaniline is a much weaker base than aniline. Its predicted conjugate acid pKa is approximately 1.46, compared to 4.6 for aniline.[4] Despite this reduced basicity, it readily reacts with strong acids to form the corresponding anilinium salts.

Acylation

Acylation of the amino group is a common and critical reaction, often employed as a protective strategy. This transformation converts the highly activating -NH₂ group into a moderately activating N-acetyl group (-NHCOCH₃). This moderation prevents polysubstitution during subsequent electrophilic aromatic substitution and circumvents issues with Friedel-Crafts reactions where the free amine can form a complex with the Lewis acid catalyst.[7][8]

-

Dissolution: Dissolve 2,5-dibromoaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., N₂ or Ar).

-

Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (1.2 eq), to the solution to act as an acid scavenger.

-

Acylating Agent Addition: Cool the mixture in an ice bath (0 °C). Add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

-

Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., DCM).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting N-(2,5-dibromophenyl)acetamide can be purified by recrystallization or column chromatography.

Diazotization

As a primary aromatic amine, 2,5-dibromoaniline undergoes diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl.[9][10] This reaction converts the amino group into a diazonium salt (-N₂⁺), an excellent leaving group.[7] These salts are highly versatile intermediates in organic synthesis, serving as precursors for a wide range of functional groups via Sandmeyer and related reactions.[9]

-

Amine Solution: Prepare a solution of 2,5-dibromoaniline (1.0 eq) in an aqueous solution of a strong mineral acid (e.g., 2.5 eq of HCl or H₂SO₄) at 0-5 °C in an ice bath.

-

Nitrite Solution: Separately, prepare a solution of sodium nitrite (NaNO₂, 1.05 eq) in cold water.

-

Diazotization: Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature remains between 0 and 5 °C. The formation of the diazonium salt can be monitored by testing for the presence of excess nitrous acid using potassium iodide-starch paper.

-

Usage: The resulting cold solution of the 2,5-dibromobenzenediazonium salt is unstable and should be used immediately in subsequent reactions (e.g., Sandmeyer reaction).

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution

The -NH₂ group directs incoming electrophiles to the ortho and para positions. In 2,5-dibromoaniline, the available positions for substitution are C4 (para to the amino group) and C6 (ortho to the amino group). The C3 position is sterically hindered and electronically deactivated.

Halogenation

Direct bromination of aniline is difficult to control and typically yields the 2,4,6-tribromoaniline product.[3][7] For 2,5-dibromoaniline, the ring is less activated, but the remaining ortho and para positions are still susceptible to attack. Indeed, 2,5-dibromoaniline has been used as a starting material for the synthesis of 2,4,5-tribromoaniline.[4] This indicates that electrophilic bromination occurs at the C4 position, which is para to the strongly activating amino group.

To achieve controlled monohalogenation, protection of the amino group via acylation is the standard strategy. The resulting N-acetyl group is still ortho, para-directing but is less activating, allowing for selective substitution.

Synthetic Applications

The versatile reactivity of 2,5-dibromoaniline makes it a valuable building block.

-

Dye Synthesis: The diazonium salts derived from 2,5-dibromoaniline can undergo azo coupling reactions with activated aromatic rings (like phenols or other anilines) to form brightly colored azo dyes.[7][11]

-